Nickel(II) hexadecafluoroophthalocyanine
Description
Nickel(II) hexadecafluoroophthalocyanine is a fluorinated derivative of nickel phthalocyanine, a macrocyclic compound with a planar structure comprising a central nickel(II) ion coordinated to four nitrogen atoms within a conjugated 18-π-electron aromatic ligand. The substitution of 16 hydrogen atoms with fluorine atoms in the phthalocyanine ring significantly alters its electronic, optical, and chemical properties. This fluorination enhances electron-withdrawing effects, improving stability and modifying solubility behavior compared to non-fluorinated analogs .
Properties
Molecular Formula |
C32F16N8Ni |
|---|---|
Molecular Weight |
859.1 g/mol |
IUPAC Name |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32F16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
URIMSIWGZBACEM-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Nickel(II) hexadecafluoroophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of nickel(II) chloride with hexadecafluorophthalocyanine in the presence of a suitable solvent . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nickel(II) hexadecafluoroophthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of nickel(III) complexes, while reduction reactions can result in the formation of nickel(I) species.
Scientific Research Applications
Nickel(II) hexadecafluoroophthalocyanine has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique electronic properties . In biology and medicine, this compound has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells . In industry, it is used in the development of advanced materials, such as conductive polymers and sensors .
Mechanism of Action
The mechanism of action of Nickel(II) hexadecafluoroophthalocyanine involves its ability to interact with molecular targets and pathways in cells. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death through apoptosis . The molecular targets involved in this process include cellular membranes, proteins, and DNA, which are damaged by the reactive oxygen species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The fluorinated derivative differs structurally from nickel(II) phthalocyanine (CAS 14055-02-8) by replacing 16 hydrogen atoms with fluorine. This substitution introduces strong electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy level and enhancing oxidative stability. In contrast, non-fluorinated nickel phthalocyanine exhibits higher electron density, making it more reactive in redox processes .
Solubility and Stability
- Nickel(II) hexadecafluoroophthalocyanine : Fluorination reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity but improves thermal stability (decomposition temperatures >300°C inferred from analogous fluorinated compounds).
- Nickel(II) phthalocyanine : Soluble in organic solvents like dimethylformamide (DMF) but insoluble in water. Thermal stability is moderate (~250°C decomposition) .
- Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂): Highly water-soluble due to its ionic nature but thermally unstable, decomposing upon heating to release water ligands .
Table 1: Key Comparative Data
Mechanistic Differences in Reactivity
Fluorination in nickel phthalocyanine reduces susceptibility to nucleophilic attack, as seen in resistance to hydrolysis under acidic or basic conditions. In contrast, nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O, CAS 13520-61-1), a non-macrocyclic nickel compound, is highly hygroscopic and reactive, decomposing explosively under heating due to perchlorate’s oxidizing nature . This highlights the stability advantages of fluorinated phthalocyanines in harsh environments.
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